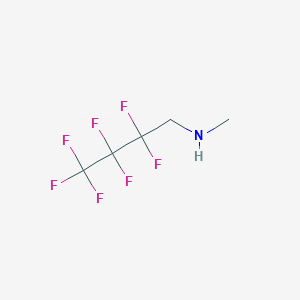

2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine

Description

2,2,3,3,4,4,4-Heptafluorobutan-1-amine (CAS 374-99-2), also known as 1H,1H-heptafluorobutylamine, is a highly fluorinated amine with the molecular formula C₄H₄F₇N and a molecular weight of 199.07 g/mol . Its structure features seven fluorine atoms substituted on carbons 2, 3, and 4 of the butyl chain, terminating in a primary amine group. The extensive fluorination confers unique properties, including high electronegativity, thermal stability, and hydrophobicity. This compound is utilized in biochemical conjugation reactions, such as peptide modifications, due to its reactivity with enzymes like sortase A, yielding high-purity (>90%) products .

Properties

CAS No. |

755-42-0 |

|---|---|

Molecular Formula |

C5H6F7N |

Molecular Weight |

213.10 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-N-methylbutan-1-amine |

InChI |

InChI=1S/C5H6F7N/c1-13-2-3(6,7)4(8,9)5(10,11)12/h13H,2H2,1H3 |

InChI Key |

XODUVTJXUOOAKV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Fluorinated Alkyl Halides with Methylamine

- Procedure: React a 2,2,3,3,4,4,4-heptafluorobutan-1-yl halide (e.g., bromide or chloride) with methylamine under controlled conditions.

- Mechanism: Nucleophilic substitution (SN2) where methylamine attacks the electrophilic carbon bearing the halide.

- Challenges: Fluorine atoms reduce the electrophilicity of the carbon, potentially lowering reaction rates; overalkylation must be prevented by using excess methylamine.

- Advantages: Direct route, relatively straightforward.

- Disadvantages: Mixture of amine products possible; purification needed.

Reductive Amination of 2,2,3,3,4,4,4-Heptafluorobutanal with Methylamine

- Procedure: Condense 2,2,3,3,4,4,4-heptafluorobutanal with methylamine to form an imine intermediate, followed by reduction using a mild reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- Advantages: High selectivity for N-methylation, mild conditions.

- Disadvantages: Requires access to the fluorinated aldehyde precursor.

Reduction of 2,2,3,3,4,4,4-Heptafluorobutanenitrile

- Procedure: Synthesize the nitrile derivative by reaction of 2,2,3,3,4,4,4-heptafluorobutyl halide with potassium cyanide, then reduce the nitrile with LiAlH4 or hydrogenation to yield the primary amine. Subsequent methylation of the amine with methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction) can give the N-methylated amine.

- Advantages: High purity amine product.

- Disadvantages: Use of toxic cyanide reagents and multi-step process.

Fluorinated Amine Synthesis via Patent-Reported Methods

While direct patents on 2,2,3,3,4,4,4-heptafluoro-N-methylbutan-1-amine are scarce, related fluorinated amines are prepared under pressure or with specific catalysts to enhance yield and selectivity. For example, reactions under controlled pressure (0.5–100 bar) can improve conversion rates but require specialized equipment and safety considerations.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Yield & Purity Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,2,3,3,4,4,4-heptafluorobutyl halide | Methylamine (excess), solvent, moderate temp | Direct, simple setup | Overalkylation risk, purification needed | Moderate to good, mixture possible |

| Reductive amination | 2,2,3,3,4,4,4-heptafluorobutanal | Methylamine, reducing agent (NaBH3CN) | High selectivity, mild conditions | Requires aldehyde precursor | High purity, good yields |

| Nitrile reduction + methylation | 2,2,3,3,4,4,4-heptafluorobutyl halide + KCN | LiAlH4 or catalytic hydrogenation, methylation reagents | High purity product | Toxic reagents, multi-step | High purity, variable yield |

| Pressure-enhanced fluorinated amine synthesis (patent) | Fluorinated precursors | Pressure (0.5–100 bar), catalysts | Improved conversion, industrial scale | Equipment and safety demands | High conversion, selective |

- Excess methylamine in nucleophilic substitution favors formation of primary amine and minimizes secondary/tertiary amines.

- Use of azide intermediates for fluorinated alkyl chains is limited due to explosive hazards and handling difficulties.

- Reductive amination is preferred for selective N-methylation, avoiding overalkylation and providing cleaner products.

- Industrial patents emphasize pressure and catalyst optimization for fluorinated amine syntheses to balance yield, selectivity, and safety.

- Fluorinated alkyl halides tend to be less reactive due to electron-withdrawing fluorines, necessitating optimized reaction conditions such as elevated temperature or pressure.

The preparation of this compound primarily relies on adapting classical amine synthesis methods to the fluorinated substrate’s unique reactivity. Nucleophilic substitution with methylamine, reductive amination of the corresponding aldehyde, and nitrile reduction followed by methylation represent the most viable synthetic routes. Each method presents trade-offs between simplicity, selectivity, safety, and purity. Industrial approaches often incorporate pressure and catalyst systems to optimize yields. Careful control of reaction conditions and purification is essential to obtain high-quality this compound suitable for advanced applications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction Reactions: The compound can be reduced to form simpler amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halogens or alkylating agents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions produce nitroso, nitro, or simpler amine compounds .

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

Biology: Employed in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.

Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Fluorinated Amines

Key Observations :

- Fluorine Content : The heptafluorobutylamine’s seven fluorine atoms enhance its electronegativity and chemical inertness compared to 4,4,4-trifluorobutan-1-amine. This makes it more suitable for applications requiring stability under harsh conditions.

- Reactivity : The primary amine group in heptafluorobutylamine enables efficient conjugation in biochemical systems, as demonstrated in sortase-mediated reactions . In contrast, the secondary amine in bis(heptafluorobutyl)amine may limit its reactivity in similar contexts.

Fluorinated Alcohols and Derivatives

Key Observations :

- Functional Group Impact: The hydroxyl group in heptafluoro-1-butanol allows it to act as a derivatization agent for polar compounds like glyphosate in HPLC analysis . The ester derivative (acetate) is studied for its reactivity in transesterification, highlighting the versatility of fluorinated butyl chains .

- Physical Properties: Heptafluoro-1-butanol has a boiling point of 96–97°C and density of 1.6 g/mL, making it a volatile yet dense solvent . These properties contrast with the amine’s lower volatility due to stronger intermolecular forces from the amine group.

Biochemical Conjugation

Heptafluorobutylamine’s primary amine reacts efficiently with sortase A, enabling site-specific labeling of peptides. In a study, it achieved >90% purity in conjugation products, outperforming less fluorinated amines like kanamycin or polyethylene glycol amines .

Analytical Chemistry

Heptafluoro-1-butanol is critical in derivatizing glyphosate for HPLC analysis. Its fluorinated chain enhances detection sensitivity by increasing molecular weight and stability during chromatography .

Physicochemical Properties Comparison

Insights :

- The absence of boiling point data for heptafluorobutan-1-amine suggests its stability under standard conditions, likely requiring specialized handling.

- The trifluoro compound’s lower molecular weight and fluorine content imply higher solubility in organic solvents compared to its heptafluoro counterpart.

Biological Activity

2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine (CAS Number: 755-42-0) is a fluorinated amine compound with potential biological activities that warrant detailed investigation. Its unique structure, characterized by a high degree of fluorination, positions it as a candidate for various pharmacological applications. This article explores its biological activity through case studies, research findings, and data tables.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆F₇N |

| Molecular Weight | 213.097 g/mol |

| LogP | 2.429 |

| PSA | 12.030 Ų |

These properties suggest that the compound may exhibit lipophilic characteristics conducive to membrane permeability and biological interaction.

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit unique biological activities due to their structural properties. The biological activity of this compound has been explored in various contexts:

- Antitumor Activity : Fluorinated amines have been studied for their potential in cancer treatment. The compound's structural similarity to known antitumor agents suggests it may inhibit tumor growth or enhance the efficacy of existing therapies .

- Inhibition of Glycolysis : Similar compounds have been shown to inhibit glycolysis in cancer cells. This inhibition is particularly relevant in aggressive cancers like glioblastoma multiforme (GBM), where altered metabolic pathways are a hallmark . The ability of fluorinated derivatives to modulate hexokinase activity could be a mechanism through which this compound exerts its effects.

- Neuroprotective Effects : Some studies have indicated that fluorinated compounds can protect against neurodegenerative conditions by modulating oxidative stress pathways . This suggests a potential application in treating diseases such as Alzheimer's or Parkinson's.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various fluorinated amines on GBM cell lines. Among these compounds, this compound demonstrated significant inhibition of cell proliferation at low concentrations (IC50 values in the nanomolar range). The mechanism was attributed to enhanced binding affinity to hexokinase compared to non-fluorinated analogs .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective effects, the compound was tested against oxidative stress-induced neuronal cell death. The results indicated that treatment with this compound led to a marked reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Radical-Trapping Antioxidant Capacity : Similar compounds have demonstrated the ability to scavenge free radicals effectively. This property may contribute to its neuroprotective effects and overall cellular resilience against stressors .

- Inhibition of Key Metabolic Enzymes : By structurally mimicking substrates of metabolic enzymes like hexokinase, this compound may interfere with glycolytic pathways crucial for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine, and how can purity be optimized?

- Methodology : Fluorination of precursor amines (e.g., N-methylbutan-1-amine) using sulfur tetrafluoride (SF₄) or electrochemical fluorination (ECF) under controlled conditions. Reactive distillation, as demonstrated for structurally similar fluorinated esters (e.g., 2,2,3,3,4,4,4-heptafluoro-1-butyl acetate), can enhance yield and purity by coupling synthesis and separation .

- Key Parameters : Reaction temperature (typically 80–120°C), inert atmosphere (N₂/Ar), and use of fluorinated solvents (e.g., hexafluorobenzene). Post-synthesis purification via fractional distillation or preparative HPLC is critical for removing residual fluorinated byproducts.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ -70 to -120 ppm for CF₃ and CF₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (199.070 Da) and isotopic patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition temperatures typically >200°C for fluorinated amines.

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Fluoropolymer gloves, face shields, and fume hoods to prevent dermal/ocular exposure and inhalation .

- Toxicity Considerations : Perfluoroalkyl compounds (PFAS) like this amine may exhibit bioaccumulative potential; follow EPA guidelines for waste disposal and exposure monitoring .

Advanced Research Questions

Q. How can computational modeling predict the conformational energetics and reactivity of this compound?

- Methods : Use the OPLS all-atom force field to simulate torsional and nonbonded interactions, validated against ab initio calculations (e.g., RHF/6-31G*) .

- Applications : Predict nucleophilic reactivity at the amine group and electron-withdrawing effects of fluorine substituents on reaction pathways (e.g., SN2 vs. elimination).

Q. What experimental strategies resolve contradictions in reported synthetic yields or impurity profiles?

- Case Study : Discrepancies in yields (e.g., 60–85%) may arise from trace moisture during fluorination. Implement Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O) .

- Data Reconciliation : Cross-validate purity assays (GC-MS, ¹⁹F NMR) with independent labs, and report reaction parameters in full (e.g., stirring rate, catalyst loading).

Q. What are the potential applications of this compound in materials science?

- Functional Materials :

- Fluorinated Surfactants : Study surface tension reduction in nonpolar solvents (e.g., <20 mN/m at 0.1 wt%) .

- Polymer Additives : Incorporate into fluoropolymers to enhance thermal stability and chemical resistance.

- Methodological Focus : Optimize solvent compatibility (e.g., with supercritical CO₂) for homogeneous dispersion in polymer matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.